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Compound of Interest

4-Chloro-2-methylphenylboronic
Compound Name:

acid
CAS No.: 209919-30-2
Cat. No.: B1353034

Get Quote

An In-Depth Technical Guide to 4-Chloro-2-methylphenylboronic Acid: Synthesis,
Application, and Analysis

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenylboronic
acid, a versatile organoboron compound crucial to modern organic synthesis and drug
discovery. The document details the compound's fundamental molecular and physicochemical
properties, provides an in-depth exploration of its primary application in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions, and outlines its broader significance in medicinal
chemistry. Detailed, field-proven protocols for its synthesis, purification, and analytical
characterization are presented to ensure scientific integrity and reproducibility. This guide is
intended for researchers, scientists, and drug development professionals seeking to leverage
this key building block in their synthetic and therapeutic programs.
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Introduction to 4-Chloro-2-methylphenylboronic
Acid

4-Chloro-2-methylphenylboronic acid is an arylboronic acid that has become an
indispensable tool in synthetic chemistry. Its utility stems from the unique reactivity of the
boronic acid moiety, which enables the formation of carbon-carbon bonds with exceptional
efficiency and selectivity.[1] The substituents on the phenyl ring—a chloro group at the 4-

position and a methyl group at the 2-position—provide specific steric and electronic properties
that can be exploited to fine-tune the reactivity and characteristics of the resulting molecules.[2]

Chemical Identity and Molecular Properties

The precise characterization of a reagent is the foundation of reproducible science. The key
identifiers and molecular properties of 4-Chloro-2-methylphenylboronic acid are summarized

below.

Property Value Source(s)

Molecular Formula C7HsBCIO2 [11[3]

Molecular Weight 170.40 g/mol [1][3]

CAS Number 209919-30-2 [1][3]
White to off-white powder or

Appearance [11[4115]
crystal
4-Chloro-2-

Synonyms methylbenzeneboronic acid, 4-  [1][5]

Chloro-o-tolueneboronic acid

Physicochemical Characteristics

Understanding the physical and chemical properties of a compound is critical for its proper
handling, storage, and application in reactions.

e Melting Point: 193-195 °C.[4]
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e Solubility: Generally insoluble in water at room temperature but soluble in organic solvents
such as methanol and dichloromethane.[4]

 Stability and Storage: The compound should be stored in a dry, dark place at room
temperature or refrigerated (0-8°C) to prevent degradation.[1][4] Boronic acids can undergo
dehydration to form boroxines (cyclic anhydrides), so storage in a desiccated environment is
crucial.

e pKa: The predicted pKa is approximately 8.47, indicating it is a weak Lewis acid.[4] In
agueous solutions with a pH higher than its pKa, it converts to an anionic tetrahedral form.[6]

Significance in Modern Organic Synthesis and Drug
Discovery

The primary significance of 4-Chloro-2-methylphenylboronic acid lies in its role as a
nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura reaction.[1][7] This reaction is one of the most powerful methods for constructing biaryl
and substituted aromatic structures, which are common motifs in pharmaceuticals,
agrochemicals, and advanced materials.[1][8][9]

In drug discovery, boronic acids are recognized as "privileged" scaffolds.[6][10] They can act as
bioisosteres of carboxylic acids and form reversible covalent bonds with serine proteases,
making them effective enzyme inhibitors.[6] The approval of drugs like bortezomib (Velcade®),
ixazomib, and vaborbactam has solidified the importance of boronic acids in medicinal
chemistry, driving demand for diverse and functionalized building blocks like 4-Chloro-2-
methylphenylboronic acid.[6][10]

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic species
(Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. This
classic approach remains a reliable method for laboratory-scale preparation.

Detailed Experimental Protocol: Synthesis from 4-
Chloro-2-methylaniline
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This protocol outlines a representative synthesis starting from a commercially available

precursor.

Step 1: Diazotization of 4-Chloro-2-methylaniline

In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-Chloro-2-
methylaniline to a solution of hydrochloric acid.

Cool the mixture to 0-5°C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the
temperature does not exceed 5°C.

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Borylation

In a separate flask, dissolve triisopropyl borate in an appropriate solvent like tetrahydrofuran
(THF).

Cool this solution to -15°C.

Slowly add the previously prepared diazonium salt solution to the borate solution,
maintaining the low temperature.

Allow the reaction to stir for several hours while gradually warming to room temperature.

Step 3: Hydrolysis and Isolation

Quench the reaction by slowly adding an aqueous solution of hydrochloric acid.
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
Extract the agueous phase with an organic solvent such as ethyl acetate.[11]

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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« Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product.
Step 4: Purification

e The crude solid can be purified by recrystallization from a suitable solvent system (e.qg.,
water/ethanol or toluene/hexanes) to afford pure 4-Chloro-2-methylphenylboronic acid as
a white solid.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting material to final, purified product.
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Caption: Workflow for the synthesis and purification of 4-Chloro-2-methylphenylboronic acid.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body-img#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/product/b1353034/docs?utm_src=pdf-body#4-chloro-2-methylphenylboronic-acid-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon
bond between an organoboron compound and an organohalide using a palladium catalyst.[12]
It is celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of
its boron-containing reagents.[8]

Mechanistic Overview of the Suzuki-Miyaura Reaction
The catalytic cycle is generally understood to involve three key steps:[13]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophile (e.g., an aryl bromide), forming a Pd(Il) complex.[8][12]

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center. This step requires a base to activate the boronic acid, forming a more nucleophilic
"ate" complex.

e Reductive Elimination: The two organic partners on the palladium center couple, forming the
new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki-Miyaura Catalytic Cycle Diagram

The diagram below visualizes the widely accepted mechanism for the Suzuki-Miyaura cross-
coupling reaction.[12][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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